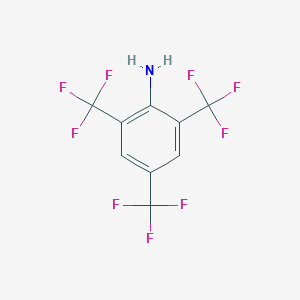

2,4,6-Tris(trifluorometil)anilina

Descripción general

Descripción

2,4,6-Tris(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₄F₉N. It is characterized by the presence of three trifluoromethyl groups attached to the benzene ring at positions 2, 4, and 6, along with an amino group at position 1. This compound is known for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Aplicaciones Científicas De Investigación

2,4,6-Tris(trifluoromethyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.

Medicine: It serves as a precursor for the synthesis of drugs with enhanced bioavailability and metabolic stability.

Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers

Mecanismo De Acción

Target of Action

2,4,6-Tris(trifluoromethyl)aniline is a fluorinated substituent that has become a valuable tool in medical chemistry . .

Mode of Action

It is known to be used in the preparation of azo dyes containing fluorine .

Biochemical Pathways

The compound is known to be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound has a molecular weight of 29712 , a density of 1.545g/cm3 , and a boiling point of 149.8ºC at 760 mmHg . These properties may influence its pharmacokinetic behavior.

Result of Action

It is known to be used in the preparation of azo dyes containing fluorine , suggesting it may have applications in dye synthesis and related fields.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,4,6-Tris(trifluoromethyl)aniline, it is recommended to store the compound in a cool, dry place, in a tightly closed container, and under an inert atmosphere . It is also noted to be air sensitive .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by copper-catalyzed amination . This two-step process is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of 2,4,6-Tris(trifluoromethyl)aniline often employs similar synthetic routes but on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process typically involves the use of readily available starting materials and reagents, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Tris(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper.

Solvents: Chloroform, methanol, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)aniline

- 2,6-Dibromo-4-(trifluoromethyl)aniline

- 2-(Trifluoromethyl)aniline

Uniqueness

2,4,6-Tris(trifluoromethyl)aniline is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high fluorine content and specific chemical properties .

Actividad Biológica

2,4,6-Tris(trifluoromethyl)aniline is a compound of significant interest in the fields of medicinal chemistry and materials science due to its unique chemical structure and properties. The trifluoromethyl groups enhance the compound's lipophilicity and biological activity, making it a valuable candidate for various applications, including drug development and material synthesis. This article reviews the biological activity of 2,4,6-Tris(trifluoromethyl)aniline, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 2,4,6-Tris(trifluoromethyl)aniline is characterized by three trifluoromethyl groups attached to an aniline backbone. This configuration significantly influences its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of 2,4,6-Tris(trifluoromethyl)aniline is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Protein Interactions : Its lipophilic nature allows it to disrupt protein-protein interactions, potentially affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that 2,4,6-Tris(trifluoromethyl)aniline exhibits antimicrobial activity against certain bacterial strains.

Case Studies

- Inhibition Studies : A study conducted by Raouf et al. (2022) demonstrated that 2,4,6-Tris(trifluoromethyl)aniline acts as a potent inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. The compound showed an IC50 value of 24 nM against HDAC6 in vitro, indicating strong inhibitory potential .

- Antimicrobial Activity : Research published in the Journal of Antibiotics reported that derivatives of 2,4,6-Tris(trifluoromethyl)aniline exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 16 µg/mL for certain derivatives .

- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, 2,4,6-Tris(trifluoromethyl)aniline demonstrated selective cytotoxic effects with an IC50 ranging from 10 to 30 µM across different cell types.

Data Tables

Propiedades

IUPAC Name |

2,4,6-tris(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDUETMNCXXNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380758 | |

| Record name | 2,4,6-tris(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25753-22-4 | |

| Record name | 2,4,6-tris(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.